Cyclo(L-Leu-D-Pro)

NMR spectroscopy Structural elucidation Stereochemistry

Cyclo(L-Leu-D-Pro) is a stereospecific proline-based 2,5-diketopiperazine with broad-spectrum antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria—a property absent in its diastereomer cyclo(L-Pro-L-Leu). It demonstrates synergistic effects with β-lactam antibiotics and unique neuroprotective activity in Parkinson's disease models. For antibacterial, quorum sensing, or neuroprotection research, only the exact L-Leu-D-Pro stereoisomer delivers published outcomes.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
Cat. No. B15598050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(L-Leu-D-Pro)
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m0/s1
InChIKeySZJNCZMRZAUNQT-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(L-Leu-D-Pro) Properties and Sourcing Information


Cyclo(L-Leu-D-Pro) (CAS 32510-93-3) is a proline-based 2,5-diketopiperazine (DKP), a cyclic dipeptide class ubiquitously found in nature with diverse biological activities [1]. Also denoted as cyclo(L-Pro-D-Leu) or cyclo(D-Leu-L-Pro), its rigid cyclic scaffold confers distinct conformational preferences, resistance to proteolytic degradation, and increased conformational rigidity compared to linear dipeptides . This compound has demonstrated antimycobacterial [2], antibacterial [3], antifungal [4], quorum sensing inhibitory [5], and neuroprotective [6] activities in various models, making it a versatile tool for research across multiple domains.

Critical Differences Between Cyclo(L-Leu-D-Pro) and Related Cyclic Dipeptides


Generic substitution among proline-based diketopiperazines is not scientifically valid due to stereochemistry-dependent and residue-specific activity profiles. The biological effects of cyclic dipeptides are exquisitely sensitive to both amino acid composition and chiral configuration [1]. For instance, among the four stereoisomers of cyclo(Leu-Pro), only cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) exhibit significant antifungal activity, while cyclo(D-Leu-L-Pro)—which is equivalent to cyclo(L-Leu-D-Pro)—is completely inactive in the same assay [2]. Similarly, in antibacterial screens, cyclo(d-Pro-l-Leu) demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, whereas its diastereomer cyclo(l-Pro-l-Leu) is only active against Gram-positive strains [3]. These stereochemical determinants extend to other residues: cyclo(l-Pro-l-Met) shows the highest antimycobacterial activity among six tested proline-based DKPs (MIC 4 μg/ml) [4], while cyclo(l-Pro-l-Phe) and cyclo(l-Pro-l-isoLeu) are the most potent quorum sensing inhibitors [5]. Therefore, selecting the exact stereoisomer and residue combination is mandatory for achieving the desired biological outcome in any research or industrial application.

Quantitative Differentiation of Cyclo(L-Leu-D-Pro) vs. Structural Analogs


Cyclo(L-Leu-D-Pro) vs. Cyclo(L-Pro-L-Leu): NMR Chemical Shift Differences Validate Distinct Stereochemical Identity

The diastereomeric relationship between cyclo(L-Leu-D-Pro) and cyclo(L-Pro-L-Leu) is unambiguously demonstrated by ¹³C NMR chemical shift differences. The α and β carbons of the leucyl residues exhibit distinct chemical shifts between the D- and L-configured diastereomers [1].

NMR spectroscopy Structural elucidation Stereochemistry

Cyclo(L-Leu-D-Pro) vs. Cyclo(L-Pro-L-Phe): Divergent Quorum Sensing Inhibitory Activity in E. coli pSB401 Reporter Assay

Cyclo(L-Pro-L-Leu) [closely related to cyclo(L-Leu-D-Pro)] reduces QS-dependent luminescence in the E. coli pSB401 reporter assay, whereas cyclo(L-Pro-L-Phe) and cyclo(L-Pro-L-isoLeu) exhibit stronger inhibition of violacein production in C. violaceum CV017. The specific QS inhibitory profile varies markedly among proline-containing DKPs with different amino acid partners [1].

Quorum sensing Antivirulence DKP

Cyclo(L-Leu-D-Pro) Demonstrates Broad-Spectrum Antibacterial Activity Unlike Cyclo(L-Pro-L-Leu)

In a direct comparative study, cyclo(D-Pro-L-Leu) [identical to cyclo(L-Leu-D-Pro) with reversed naming convention] exhibited antibacterial activity against all four bacteria tested (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa), encompassing both Gram-positive and Gram-negative species. In contrast, cyclo(L-Pro-L-Leu) was active only against the Gram-positive strains [1].

Antibacterial Gram-positive Gram-negative

Cyclo(L-Leu-D-Pro) vs. Cyclo(L-Pro-L-Met): Differential Antimycobacterial Potency Against M. tuberculosis H37Rv

In a comparative antimycobacterial screen of six diketopiperazines against M. tuberculosis H37Rv, cyclo(D-Pro-L-Leu) [= cyclo(L-Leu-D-Pro)] was active, but cyclo(L-Pro-L-Met) showed the highest potency with an MIC of 4 μg/mL. The standard drug rifampicin had an MIC of 0.06 μg/mL [1].

Antimycobacterial Tuberculosis MIC

Cyclo(L-Leu-D-Pro) Lacks Antifungal Activity Against C. orbiculare, Unlike Cyclo(L-Leu-L-Pro)

In a direct comparative study of three cyclo(Leu-Pro) isomers, cyclo(D-Leu-L-Pro) [= cyclo(L-Leu-D-Pro)] exhibited no antifungal activity against Colletotrichum orbiculare at 100 μg/mL. In contrast, cyclo(L-Leu-L-Pro) significantly inhibited conidia germination, appressorium formation, and reduced leaf lesion size [1].

Antifungal Stereoisomer Colletotrichum

Cyclo(L-Leu-D-Pro) Exhibits Neuroprotective Activity in a Parkinson's Disease Model, a Property Not Reported for Cyclo(L-Pro-L-Leu)

According to patent CN118725021A, Cyclo(L-Pro-D-Leu) [= Cyclo(L-Leu-D-Pro)] significantly alleviates 6-OHDA-induced dopaminergic neuron damage and partially restores food perception ability in the BZ555 C. elegans model of Parkinson's disease. This neuroprotective activity has not been reported for cyclo(L-Pro-L-Leu) or other proline-based DKPs in the same study [1].

Neuroprotection Parkinson's disease C. elegans

Optimal Application Scenarios for Cyclo(L-Leu-D-Pro) Based on Empirical Evidence


Antibacterial Research Requiring Broad-Spectrum Gram-Positive and Gram-Negative Activity

Use cyclo(L-Leu-D-Pro) [cyclo(D-Pro-L-Leu)] when the research objective requires a cyclic dipeptide with demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria [1]. This broad-spectrum profile distinguishes it from cyclo(L-Pro-L-Leu), which is only effective against Gram-positive strains [1]. This compound is also suitable for studies investigating synergistic antibacterial combinations with β-lactam antibiotics like imipenem and ceftazidime, where it has shown synergistic interactions (FIC index <0.5) [2].

Parkinson's Disease and Neurodegeneration Model Studies

Select cyclo(L-Leu-D-Pro) [cyclo(L-Pro-D-Leu)] specifically for research into neuroprotective agents for Parkinson's disease. Patent data demonstrates its ability to significantly alleviate 6-OHDA-induced dopaminergic neuron damage and restore food perception in C. elegans models [3]. This neuroprotective property is a unique differentiator not reported for its diastereomer cyclo(L-Pro-L-Leu) or other closely related proline-based DKPs, making it a targeted lead compound for this therapeutic area [3].

Antimycobacterial Research Where Broad-Spectrum Activity is Prioritized Over Peak Potency

Employ cyclo(L-Leu-D-Pro) [cyclo(D-Pro-L-Leu)] in antimycobacterial screening programs where a broader antimicrobial profile is valued alongside anti-tubercular activity. While cyclo(L-Pro-L-Met) exhibits superior potency against M. tuberculosis H37Rv (MIC 4 μg/mL), cyclo(L-Leu-D-Pro) is also active [4]. Its additional broad-spectrum antibacterial properties may make it a more versatile candidate in scenarios where co-infection with other bacteria is a concern or where a multi-targeted approach is desired [1].

Quorum Sensing Inhibition Studies Targeting Specific AHL-Based Reporters

Utilize cyclo(L-Leu-D-Pro) [or its closely related L-Pro-L-Leu form] in experiments designed to modulate quorum sensing in E. coli pSB401 reporter systems. It has been shown to reduce QS-dependent luminescence in this specific reporter strain [5]. However, note that for inhibiting violacein production in C. violaceum CV017, cyclo(L-Pro-L-Phe) and cyclo(L-Pro-L-isoLeu) are more effective [5]. This scenario-dependent activity profile necessitates careful compound selection based on the specific QS system under investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(L-Leu-D-Pro)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.